molecular formula C6H16Br2N2 B11844814 N-Methylpiperidin-4-amine dihydrobromide

N-Methylpiperidin-4-amine dihydrobromide

Cat. No.: B11844814
M. Wt: 276.01 g/mol
InChI Key: YTAZKEFRXLLCSB-UHFFFAOYSA-N
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Description

N-Methylpiperidin-4-amine dihydrobromide is a chemical compound with the molecular formula C6H14N2·2HBr. It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in various chemical and pharmaceutical applications. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylpiperidin-4-amine dihydrobromide can be synthesized through several methods. One common approach involves the reaction of N-methylpiperidine with hydrobromic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. The process can be summarized as follows:

    Starting Material: N-methylpiperidine

    Reagent: Hydrobromic acid (HBr)

    Reaction Conditions: Controlled temperature and pressure

    Product: this compound

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems. The use of advanced equipment ensures consistent quality and high throughput. The process may also include purification steps such as recrystallization to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-Methylpiperidin-4-amine dihydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: It can be reduced to form N-methylpiperidine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: N-Methylpiperidin-4-amine N-oxide

    Reduction: N-Methylpiperidine

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

N-Methylpiperidin-4-amine dihydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-Methylpiperidin-4-amine dihydrobromide involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and cellular responses.

Comparison with Similar Compounds

N-Methylpiperidin-4-amine dihydrobromide can be compared with other similar compounds, such as:

    N-Methylpiperidine: Lacks the dihydrobromide component, making it less reactive in certain reactions.

    4-Aminopiperidine: Contains an amino group at the 4-position but lacks the N-methyl substitution.

    N-Methyl-4-aminopiperidine: Similar structure but without the dihydrobromide salt form.

The uniqueness of this compound lies in its combination of the N-methyl and dihydrobromide components, which confer specific reactivity and stability properties.

Properties

Molecular Formula

C6H16Br2N2

Molecular Weight

276.01 g/mol

IUPAC Name

N-methylpiperidin-4-amine;dihydrobromide

InChI

InChI=1S/C6H14N2.2BrH/c1-7-6-2-4-8-5-3-6;;/h6-8H,2-5H2,1H3;2*1H

InChI Key

YTAZKEFRXLLCSB-UHFFFAOYSA-N

Canonical SMILES

CNC1CCNCC1.Br.Br

Origin of Product

United States

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